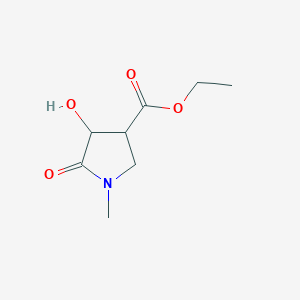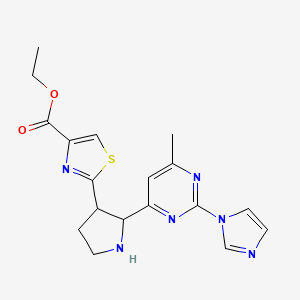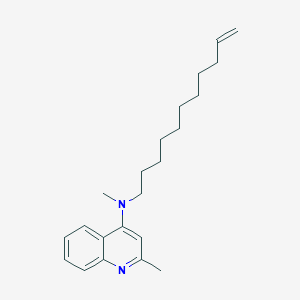
N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a dimethylamino group and an undec-10-en-1-yl chain, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol through a Skraup synthesis.
Substitution Reaction: The quinoline core is then subjected to a substitution reaction with dimethylamine to introduce the dimethylamino group at the 2-position.
Alkylation: The final step involves the alkylation of the nitrogen atom with undec-10-en-1-yl bromide to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine can undergo oxidation reactions, particularly at the double bond of the undec-10-en-1-yl chain.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides and nucleophiles such as sodium hydride (NaH) are commonly used.
Major Products:
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine involves its interaction with specific molecular targets. The dimethylamino group and the quinoline core are crucial for binding to enzymes and receptors, leading to inhibition or activation of biological pathways. The undec-10-en-1-yl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-N-(undec-10-EN-1-YL)quinolin-4-amine
- N,2-Dimethyl-N-(dec-9-EN-1-YL)quinolin-4-amine
- N,2-Dimethyl-N-(dodec-11-EN-1-YL)quinolin-4-amine
Uniqueness: N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine is unique due to the specific length and position of the undec-10-en-1-yl chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.
Eigenschaften
CAS-Nummer |
88484-70-2 |
|---|---|
Molekularformel |
C22H32N2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
N,2-dimethyl-N-undec-10-enylquinolin-4-amine |
InChI |
InChI=1S/C22H32N2/c1-4-5-6-7-8-9-10-11-14-17-24(3)22-18-19(2)23-21-16-13-12-15-20(21)22/h4,12-13,15-16,18H,1,5-11,14,17H2,2-3H3 |
InChI-Schlüssel |
QYOUWWFSOXKEKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)N(C)CCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



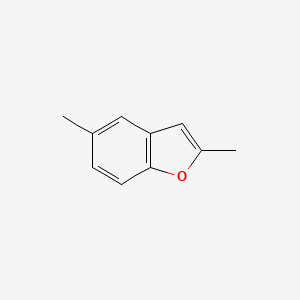
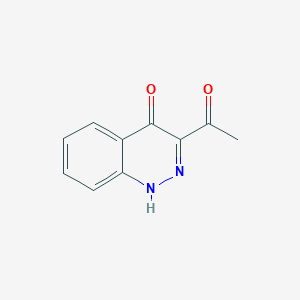
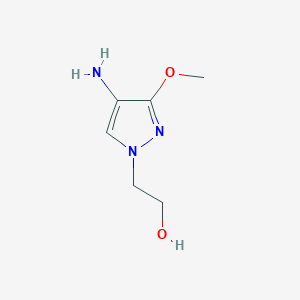
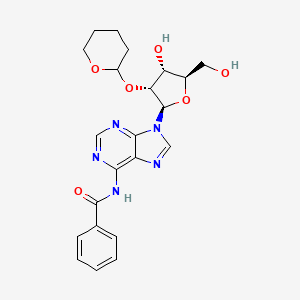

![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)

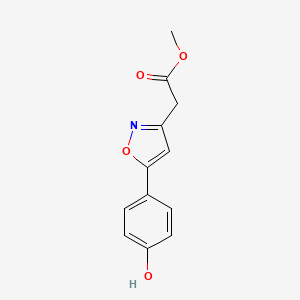
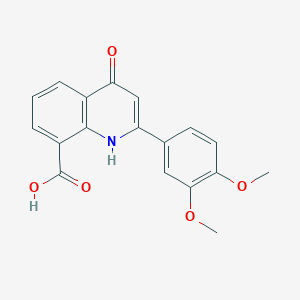
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
![2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900417.png)
